molecular formula C13H18N2O B13747293 5-benzyl-1-ethylpiperazin-2-one

5-benzyl-1-ethylpiperazin-2-one

Cat. No.: B13747293
M. Wt: 218.29 g/mol
InChI Key: FMNGPEBVOMESKQ-UHFFFAOYSA-N
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Description

5-benzyl-1-ethylpiperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-ethylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-ethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired product and the nature of the starting material. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-benzyl-1-ethylpiperazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-benzyl-1-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-benzyl-1-ethylpiperazin-2-one include other piperazine derivatives such as:

  • 1-benzylpiperazine
  • 1-ethyl-4-benzylpiperazine
  • 1-benzyl-4-methylpiperazine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-benzyl-1-ethylpiperazin-2-one

InChI

InChI=1S/C13H18N2O/c1-2-15-10-12(14-9-13(15)16)8-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3

InChI Key

FMNGPEBVOMESKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(NCC1=O)CC2=CC=CC=C2

Origin of Product

United States

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